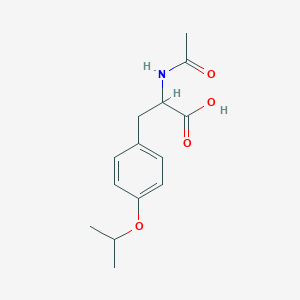

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid

Beschreibung

2-(Acetylamino)-3-(4-isopropoxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by an acetylamino group at the C2 position, a propanoic acid backbone, and a 4-isopropoxyphenyl substituent at the C3 position. The isopropoxy group (-OCH(CH₃)₂) at the para position of the phenyl ring distinguishes it from structurally related compounds. This compound’s molecular formula is C₁₄H₁₉NO₄, with a molecular weight of approximately 265.3 g/mol. The isopropoxy moiety enhances lipophilicity compared to polar substituents like hydroxyl, influencing solubility and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C14H19NO4 |

|---|---|

Molekulargewicht |

265.30 g/mol |

IUPAC-Name |

2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

SQJBTJQZZIXECF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxyphenylacetic acid and acetic anhydride.

Acetylation: The 4-isopropoxyphenylacetic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylamino derivative.

Amino Acid Formation: The acetylamino derivative is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield the final product, 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, a detailed article focusing solely on the applications of the compound "2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid" is challenging due to the limited information available. However, here's a summary of what can be gathered from the search results:

Chemical Information

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid has the molecular formula C14H19NO4 . It is also known as (S)-2-Acetamido-3-(4-isopropoxyphenyl)propanoic acid .

Potential Research Areas

While specific applications for "2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid" are not detailed in the search results, related compounds and research areas provide some context:

- Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for anticancer and antioxidant activities . Several compounds showed the ability to reduce A549 cell viability and suppress A549 cell migration in vitro, with favorable cytotoxicity properties towards noncancerous cells .

- Pharmaceutical Compositions: Propionic acids, propionic acid esters, and related compounds are investigated for treating diseases and/or conditions of the Central Nervous System (CNS), including schizophrenia and drug addiction .

- Anti-inflammatory and Analgesic Research: 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester, a related compound, has shown potential biological activities, particularly in anti-inflammatory and analgesic research. Studies involving structurally related compounds administered to animal models with induced inflammatory conditions showed a marked decrease in inflammation and pain responses compared to control groups.

Synthesis and Modification

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit significant synthetic versatility, achievable through one- or two-step reactions utilizing commercially available building blocks . This suggests the practicality of these derivatives for large-scale production and further structural modifications .

Limitations

Wirkmechanismus

The mechanism of action of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-(acetylamino)-3-(4-isopropoxyphenyl)propanoic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects on Solubility :

- The isopropoxy group in the target compound increases lipophilicity compared to the hydroxyl group in N-acetyl-L-tyrosine, reducing water solubility .

- Thioether-linked derivatives (e.g., 4-chloro/bromo phenyl sulfanyl) exhibit even lower solubility due to hydrophobic sulfur and halogen atoms .

Reactivity and Stability: The ether linkage in the isopropoxy group is chemically stable under standard conditions, unlike the reactive phenolic -OH in N-acetyl-L-tyrosine, which can undergo oxidation or conjugation . Thioether analogs (e.g., 4-chlorophenyl sulfanyl) may oxidize to sulfoxides or sulfones, altering biological activity . highlights that bulky substituents (e.g., tert-butyl) on phenyl rings can lead to unexpected redox-driven condensation products. The isopropoxy group, being less bulky, is less likely to induce such side reactions .

Biological Implications: N-Acetyl-L-tyrosine is a known metabolite in protein synthesis, while its isopropoxy analog might exhibit altered membrane permeability or target engagement due to increased lipophilicity .

Stereochemical Considerations: Enantiomers like (R)- and (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid () demonstrate that stereochemistry critically influences biological activity. The target compound’s unspecified stereochemistry may limit its application unless resolved .

Biologische Aktivität

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound features an acetylamino group and an isopropoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is , and it exhibits characteristics typical of amino acids and their derivatives.

The biological activity of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of glutathione reductase (GR), an enzyme involved in maintaining cellular redox balance. Inhibition of GR can lead to increased oxidative stress in cells, making it a target for anticancer and antimalarial drug development .

Anticancer Activity

Research indicates that 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The compound's ability to inhibit GR further enhances its potential as an anticancer agent by disrupting the redox state of cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | GR inhibition | |

| A549 | 20 | Apoptosis induction | |

| HeLa | 25 | ROS generation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid in a murine model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to the control group, highlighting its potential as a treatment for inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is necessary to elucidate its metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.